7-(Bromomethyl)-4-(furan-3-YL)quinoline
Description
7-(Bromomethyl)-4-(furan-3-YL)quinoline is a heterocyclic aromatic compound that features a quinoline core substituted with a bromomethyl group at the 7th position and a furan ring at the 4th position
Properties
Molecular Formula |
C14H10BrNO |
|---|---|
Molecular Weight |
288.14 g/mol |
IUPAC Name |
7-(bromomethyl)-4-(furan-3-yl)quinoline |
InChI |
InChI=1S/C14H10BrNO/c15-8-10-1-2-13-12(11-4-6-17-9-11)3-5-16-14(13)7-10/h1-7,9H,8H2 |
InChI Key |
ASFFIJODLGSLPZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=CN=C2C=C1CBr)C3=COC=C3 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 7-(Bromomethyl)-4-(furan-3-YL)quinoline typically involves the bromination of a quinoline derivative followed by the introduction of a furan ring. One common method includes:
Step 1: Bromination of 4-(furan-3-YL)quinoline using N-bromosuccinimide (NBS) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN) under reflux conditions.
Step 2: Purification of the product through recrystallization or column chromatography.
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis with optimizations for yield, purity, and cost-effectiveness. This might include continuous flow reactions and the use of automated synthesis equipment.
Types of Reactions:
Substitution Reactions: The bromomethyl group can undergo nucleophilic substitution reactions with various nucleophiles, leading to the formation of different derivatives.
Oxidation Reactions: The furan ring can be oxidized under specific conditions to form furan-3-carboxylic acid derivatives.
Reduction Reactions: The quinoline core can be reduced to form tetrahydroquinoline derivatives.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium azide, thiols, or amines in polar aprotic solvents like dimethylformamide (DMF).
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) under hydrogen gas.
Major Products:
Substitution Products: Azido, thio, or amino derivatives of the original compound.
Oxidation Products: Furan-3-carboxylic acid derivatives.
Reduction Products: Tetrahydroquinoline derivatives.
Scientific Research Applications
7-(Bromomethyl)-4-(furan-3-YL)quinoline has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the development of novel materials with specific electronic or photophysical properties.
Mechanism of Action
The mechanism of action of 7-(Bromomethyl)-4-(furan-3-YL)quinoline depends on its specific application. For instance:
Antimicrobial Activity: It may interact with bacterial DNA or enzymes, disrupting essential biological processes.
Anticancer Activity: It could inhibit specific signaling pathways or enzymes involved in cancer cell proliferation.
Comparison with Similar Compounds
4-(Furan-3-YL)quinoline: Lacks the bromomethyl group, making it less reactive in substitution reactions.
7-Methyl-4-(furan-3-YL)quinoline:
Uniqueness: 7-(Bromomethyl)-4-(furan-3-YL)quinoline is unique due to the presence of both the bromomethyl group and the furan ring, which confer distinct chemical reactivity and potential for diverse applications in research and industry.
Biological Activity
7-(Bromomethyl)-4-(furan-3-YL)quinoline is a synthetic compound belonging to the quinoline family, characterized by its unique structural features that include a bromomethyl group and a furan moiety. Quinoline derivatives are widely recognized for their diverse biological activities, including antimicrobial, antitumor, and anti-inflammatory properties. This article aims to explore the biological activity of this compound, highlighting its potential applications in pharmaceutical development and its mechanisms of action.
Chemical Structure and Synthesis
The compound can be synthesized through a series of chemical transformations that allow for the introduction of the bromomethyl and furan groups. The synthesis typically involves the following steps:
- Formation of the Quinoline Core : The initial step involves the construction of the quinoline framework.
- Bromomethylation : A bromomethyl group is introduced at the 7-position.
- Furan Substitution : The furan moiety is attached at the 4-position.
This multi-step synthesis results in high yields and allows for further derivatization to enhance biological activity.
Biological Activities
Research has demonstrated that this compound exhibits a range of biological activities:
- Antimicrobial Activity : The compound has shown significant efficacy against various bacterial strains, including Staphylococcus aureus and Escherichia coli. Its minimum inhibitory concentration (MIC) values indicate potent antibacterial properties, with some derivatives achieving MIC values as low as 0.39 μg/mL against S. aureus .
- Antitumor Activity : Quinoline derivatives are often explored for their anticancer potential. Preliminary studies suggest that this compound may inhibit cancer cell proliferation through apoptosis induction and cell cycle arrest mechanisms .
- Anti-inflammatory Properties : The compound's ability to modulate inflammatory pathways has been noted, suggesting potential therapeutic applications in inflammatory diseases.
The biological effects of this compound are attributed to its interactions with specific molecular targets:
- Enzyme Inhibition : Studies indicate that this compound can bind to various enzymes involved in metabolic pathways, leading to inhibition of their activity. This mechanism is crucial for its antitumor and antimicrobial effects .
- Receptor Modulation : The compound may also interact with receptors that play a role in inflammation and cancer progression, further contributing to its therapeutic potential .
Comparative Analysis with Similar Compounds
The biological activity of this compound can be compared with other quinoline derivatives to highlight its unique properties:
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| 7-Chloro-4-(phenyl)quinoline | Contains a phenyl group instead of a furan ring | Exhibits different reactivity due to chlorine substitution |
| 7-Chloro-4-(thiophen-3-YL)quinoline | Has a thiophene ring instead of a furan | Potentially different biological activity profile |
| 4-(Furan-3-YL)quinoline | Lacks halogen substitution at the 7-position | May have reduced reactivity compared to halogenated variants |
The presence of both bromine and furan functionalities in this compound enhances its reactivity and biological activity compared to these similar compounds.
Case Studies
Several studies have investigated the efficacy of quinoline derivatives in various disease models:
- Antimalarial Efficacy : Research on related quinoline compounds has shown promising results against Plasmodium falciparum, suggesting that modifications similar to those in this compound could enhance antimalarial properties .
- Cancer Cell Lines : In vitro studies using different cancer cell lines have indicated that compounds structurally related to this compound exhibit significant cytotoxicity, warranting further investigation into their mechanisms and potential clinical applications .
Q & A
Basic Research Questions
Q. What are the common synthetic routes for preparing 7-(bromomethyl)-4-(furan-3-yl)quinoline, and what key reaction conditions influence the yield?
- Methodological Answer : Synthesis typically involves multi-step reactions, starting with the functionalization of the quinoline core. For example, bromination at the 7-position can be achieved using N-bromosuccinimide (NBS) under radical initiation, followed by coupling with furan-3-yl groups via Suzuki-Miyaura cross-coupling (palladium catalysis). Critical factors include temperature control (60–80°C for cross-coupling), solvent selection (e.g., DMF for polar aprotic conditions), and stoichiometric ratios of reagents to minimize side reactions . Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) is often necessary to isolate the target compound .
Q. How can researchers optimize the purification of this compound to achieve high purity for biological testing?
- Methodological Answer : High-performance liquid chromatography (HPLC) with a C18 reverse-phase column is recommended for final purification. Pre-purification using recrystallization (e.g., ethanol/water mixtures) can remove impurities. Analytical techniques like thin-layer chromatography (TLC) with UV visualization should be used to monitor reaction progress and confirm purity (>95%) before biological assays .
Q. Which spectroscopic techniques are most effective for confirming the structure of this compound?
- Methodological Answer :
- 1H/13C NMR : Key signals include the bromomethyl proton (δ ~4.3–4.5 ppm, singlet) and furan protons (δ ~7.2–7.8 ppm). The quinoline core protons appear as multiplets in the aromatic region (δ 8.0–9.0 ppm) .
- IR Spectroscopy : Confirm C-Br stretching (500–600 cm⁻¹) and furan ring vibrations (3100–3000 cm⁻¹ for C-H stretching) .
- Mass Spectrometry (HRMS) : Accurate mass analysis (e.g., ESI-HRMS) verifies the molecular ion [M+H]+ and fragmentation patterns .
Advanced Research Questions
Q. How can computational chemistry methods (e.g., DFT) predict the reactivity of the bromomethyl group in this compound?
- Methodological Answer : Density Functional Theory (DFT) calculations (B3LYP/6-31G* basis set) can model the electron density around the bromomethyl group to predict nucleophilic substitution sites. Solvent effects (e.g., polarizable continuum models) and transition-state analysis help identify kinetic barriers for reactions like SN2 substitutions. Computational tools (Gaussian, ORCA) coupled with molecular docking can further explore interactions with biological targets .
Q. What strategies can be employed to resolve contradictions in biological activity data for this compound derivatives?
- Methodological Answer :
- Dose-Response Studies : Establish EC50/IC50 values across multiple assays (e.g., enzyme inhibition, cytotoxicity) to differentiate specific vs. nonspecific effects .
- Metabolic Stability Tests : Use liver microsome assays to assess if metabolic degradation contributes to inconsistent activity .
- Structural Analog Comparison : Synthesize derivatives with modified substituents (e.g., replacing bromomethyl with chloromethyl) to isolate structure-activity relationships (SAR) .
Q. How does the furan-3-yl substituent influence the electronic properties of the quinoline core in this compound?
- Methodological Answer : Cyclic voltammetry (CV) can measure redox potentials to assess electron-withdrawing/donating effects. Furan’s oxygen atom introduces conjugation, lowering the LUMO energy of the quinoline core, as confirmed by UV-Vis spectroscopy (redshift in absorption maxima). X-ray crystallography (e.g., triclinic P1 space group) reveals planarity and π-stacking interactions influenced by the furan ring .
Q. What are the challenges in scaling up the synthesis of this compound while maintaining regioselectivity?
- Methodological Answer : Scaling up Suzuki-Miyaura couplings requires precise control of catalyst loading (e.g., Pd(PPh3)4 at 2–5 mol%) and degassing to prevent palladium aggregation. Bromomethyl group stability under reflux conditions (e.g., in THF) must be monitored via in-situ FTIR to avoid premature elimination. Continuous flow reactors improve heat distribution and reduce side reactions compared to batch processes .
Tables
Table 1: Key Spectroscopic Data for Structural Confirmation
| Technique | Critical Observations | Reference |
|---|---|---|
| 1H NMR | δ 4.45 (s, 2H, CH2Br); δ 8.25 (d, J=8 Hz, quinoline H) | |
| 13C NMR | δ 30.2 (CH2Br); δ 148.5 (furan C-O) | |
| IR | 590 cm⁻¹ (C-Br); 3100 cm⁻¹ (furan C-H) |
Table 2: Synthetic Optimization Parameters
| Parameter | Optimal Range | Impact on Yield |
|---|---|---|
| Reaction Temperature | 60–80°C (cross-coupling) | ±15% yield |
| Catalyst Loading | 2–5 mol% Pd(PPh3)4 | Critical for efficiency |
| Purification Solvent | Hexane:EtOAc (3:1 to 1:1) | Purity >95% |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
